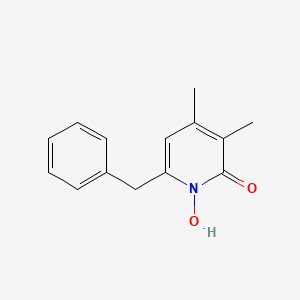
6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of benzyl and hydroxyl groups, along with methyl substitutions, suggests potential unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis could begin with commercially available pyridine derivatives.
Benzylation: Introduction of the benzyl group at the 6-position could be achieved through a Friedel-Crafts alkylation reaction.
Hydroxylation: The hydroxyl group at the 1-position might be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Methylation: Methyl groups at the 3 and 4 positions could be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Deoxygenated compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one could have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Possible applications in drug development for its biological activity.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like 6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The benzyl and hydroxyl groups could play a role in binding interactions, while the methyl groups might affect the compound’s hydrophobicity and overall reactivity.
相似化合物的比较
Similar Compounds
6-Benzyl-1-hydroxy-3-methylpyridin-2(1H)-one: Lacks one methyl group compared to the target compound.
6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one: Lacks one methyl group compared to the target compound.
6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one: Similar structure but with different substituents.
Uniqueness
The unique combination of benzyl, hydroxyl, and methyl groups in this compound might confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
164294-55-7 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
6-benzyl-1-hydroxy-3,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-10-8-13(15(17)14(16)11(10)2)9-12-6-4-3-5-7-12/h3-8,17H,9H2,1-2H3 |
InChI 键 |
ZCMVLPKCNDBENF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C(=C1)CC2=CC=CC=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


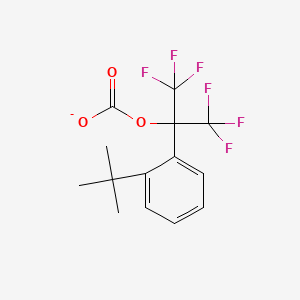
![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
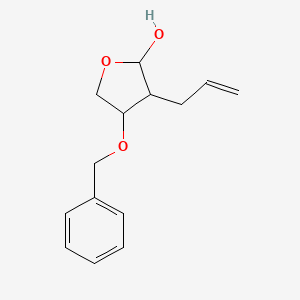
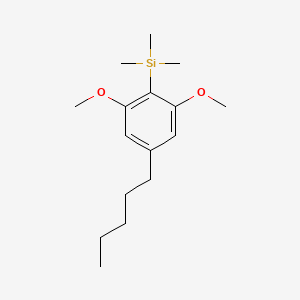
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
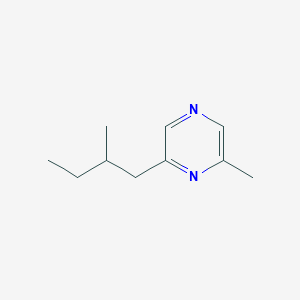
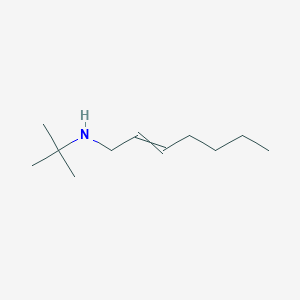
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
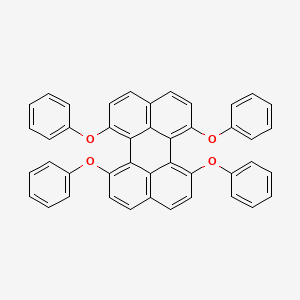
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
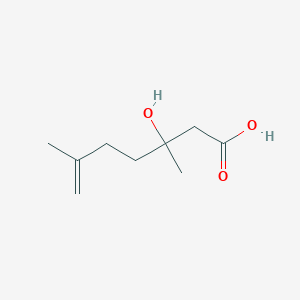
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
